4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
Bis(4-chlorophenyl) sulfone , has the chemical formula C12H8Cl2O2S . It is a crystalline solid with a molecular weight of 287.16 g/mol. The systematic name reveals its structure: it consists of two 4-chlorophenyl groups connected by a sulfone (SO2) bridge. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation: One common synthetic route involves acylating 4-chloroaniline with 4-nitrobenzoyl chloride using Lewis acid catalysts (e.g., AlCl). This reaction yields the desired compound.
Sulfonation and Oxidation: Another approach is to sulfonate 4-chlorotoluene, followed by oxidation to form the sulfone group.
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfone group can undergo oxidation reactions.
Substitution: The chlorine atoms on the phenyl rings are susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophilic aromatic substitution (SNAr) conditions using strong bases (e.g., sodium hydroxide, NaOH).
- Oxidation yields sulfoxide or sulfone derivatives.
- Substitution leads to various derivatives with modified phenyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactive properties.
Medicine: Explored for antimicrobial or anti-inflammatory effects.
Industry: Employed in polymer chemistry and material science.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Uniqueness lies in the tetrahydroquinoline ring system.
Benzene, 1,1’-sulfonylbis[4-chloro-]: (CAS: 80-00-2) shares structural similarities.
Properties
Molecular Formula |
C24H23ClN2O4S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,2,4-trimethyl-1-(4-nitrophenyl)sulfonyl-3H-quinoline |
InChI |
InChI=1S/C24H23ClN2O4S/c1-23(2)16-24(3,17-8-10-18(25)11-9-17)21-6-4-5-7-22(21)26(23)32(30,31)20-14-12-19(13-15-20)27(28)29/h4-15H,16H2,1-3H3 |
InChI Key |
STGKMOPWKIUUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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